Topological Polar Surface Area (TPSA) Margin vs. Methyl 4-Bromo-3-(trifluoromethyl)benzoate
The target compound possesses a TPSA of 35.53 Ų , which is approximately 35% larger than the TPSA of 26.3 Ų reported for the -CF₃ analogue methyl 4-bromo-3-(trifluoromethyl)benzoate . This difference arises because the -OCF₃ oxygen contributes additional hydrogen-bond acceptor capacity absent in -CF₃. In drug discovery, TPSA is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration, with values below 60 Ų generally correlating with good oral absorption and values below 90 Ų correlating with CNS penetration; a 9 Ų difference within this range can materially influence multiparameter optimization (MPO) scores during lead selection [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.53 Ų |
| Comparator Or Baseline | Methyl 4-bromo-3-(trifluoromethyl)benzoate: 26.3 Ų |
| Quantified Difference | +9.23 Ų (35% higher) for the -OCF₃ compound |
| Conditions | Computed TPSA values from vendor technical datasheets (ChemScene for target; Boc Sciences for comparator) |
Why This Matters
The TPSA differential directly impacts predicted ADME properties, making the -OCF₃ analogue preferable when tuning polarity without adding hydrogen-bond donors is required.
- [1] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. DOI: 10.1021/jm020017n. View Source
